Anthracene, 1,3,5,7-tetramethyl-
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Overview
Description
1,3,5,7-Tetramethylanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methyl groups attached to the anthracene core at positions 1, 3, 5, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethylanthracene can be synthesized through the oligomerization of 3,5-dimethyl benzyl alcohol, which is promoted by montmorillonite clay. The reaction produces 1,3,5,7-tetramethyl-9,10-dihydro-anthracene, which, upon loss of protons, results in the formation of 1,3,5,7-tetramethylanthracene .
Industrial Production Methods
The industrial production of 1,3,5,7-tetramethylanthracene typically involves the reaction of o-xylene with benzyl alcohol or dichloromethane in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under controlled heating conditions, followed by cooling and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: 1,3,5,7-tetramethyl-9,10-dihydro-anthracene.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Scientific Research Applications
1,3,5,7-Tetramethylanthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetramethylanthracene involves its interaction with various molecular targets and pathways. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Additionally, its ability to form stable radical cations is of interest in the study of charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethylanthracene-9,10-dione: An oxidized form of 1,3,5,7-tetramethylanthracene with similar structural features but different chemical properties.
Uniqueness
1,3,5,7-Tetramethylanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other anthracene derivatives. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
Biological Activity
Anthracene, 1,3,5,7-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activities. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and potential therapeutic effects. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
Chemical Structure : Anthracene, 1,3,5,7-tetramethyl- has the molecular formula C18H18. Its structure consists of four methyl groups attached to the anthracene backbone, enhancing its solubility and reactivity compared to unsubstituted anthracene.
Physical Properties : The compound exhibits strong UV absorption due to its conjugated double bond system. It typically shows absorption peaks in the UV region which can be indicative of its electronic properties and potential interactions with biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of anthracene derivatives. For instance:
- Study Findings : Anthracene derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.16 mg/mL .
- Mechanism : The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Anthracene Derivative | 0.16 | Methicillin-sensitive Staphylococcus aureus |
Anthracene Derivative | 0.16 | Methicillin-resistant Staphylococcus aureus |
Antioxidant Activity
The antioxidant capacity of anthracene compounds is another area of interest:
- Research Insights : Studies indicate that anthracene derivatives exhibit strong free radical scavenging activities. For example, the DPPH radical scavenging activity was measured with IC50 values indicating effective antioxidant potential .
Compound | IC50 (mg/mL) | Assay Type |
---|---|---|
Anthracene Derivative | 9.22 | DPPH Radical Scavenging |
Anthracene Derivative | 0.90 | Hydroxyl Radical Scavenging |
Potential Therapeutic Applications
The biological activity of anthracene derivatives suggests potential therapeutic applications:
- Cancer Research : Some studies have explored the use of anthracene derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
- Anti-inflammatory Properties : There is emerging evidence that these compounds may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
Case Studies
- Marine-Derived Fungi Study : A study on marine-derived fungi identified anthraquinones and their derivatives exhibiting diverse biological activities including cytotoxicity against cancer cell lines . This suggests that related compounds like anthracene may also exhibit similar properties.
- Environmental Impact Study : Research evaluating the environmental hazards of PAHs indicated that compounds like anthracene can accumulate in biological systems and may pose risks to human health and ecosystems due to their toxicity .
Properties
CAS No. |
17538-59-9 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,3,5,7-tetramethylanthracene |
InChI |
InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3 |
InChI Key |
XIEFJNBXVCEFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C |
Origin of Product |
United States |
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